Silane, trimethyl(1-methylundecyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, trimethyl(1-methylundecyl)- is an organosilicon compound with the molecular formula C15H34Si. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or alkyl groups. This particular compound features a trimethylsilyl group attached to a 1-methylundecyl chain, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl(1-methylundecyl)- typically involves the hydrosilylation of 1-methylundecene with trimethylsilane. This reaction is catalyzed by transition metal catalysts such as platinum or rhodium complexes. The reaction conditions generally include:
Temperature: 50-100°C
Pressure: Atmospheric or slightly elevated
Solvent: Toluene or other non-polar solvents
Industrial Production Methods
In industrial settings, the production of Silane, trimethyl(1-methylundecyl)- follows similar synthetic routes but on a larger scale. Continuous flow reactors and optimized catalyst systems are employed to enhance yield and efficiency. The use of high-purity starting materials and stringent control of reaction parameters ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl(1-methylundecyl)- undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in the presence of suitable catalysts.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone are commonly used.
Reduction: Catalysts like palladium or platinum are employed.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
Oxidation: Silanols or siloxanes
Reduction: Alkanes or other reduced products
Substitution: Various substituted silanes
Scientific Research Applications
Silane, trimethyl(1-methylundecyl)- finds applications in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Silane, trimethyl(1-methylundecyl)- involves its ability to donate hydride ions or act as a radical initiator. The silicon-hydrogen bond is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilane
- Triethylsilane
- Triphenylsilane
Uniqueness
Silane, trimethyl(1-methylundecyl)- is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. Compared to other silanes, it offers enhanced hydrophobicity and flexibility, making it suitable for specialized applications in coatings and surface treatments.
Properties
CAS No. |
543717-17-5 |
---|---|
Molecular Formula |
C15H34Si |
Molecular Weight |
242.52 g/mol |
IUPAC Name |
dodecan-2-yl(trimethyl)silane |
InChI |
InChI=1S/C15H34Si/c1-6-7-8-9-10-11-12-13-14-15(2)16(3,4)5/h15H,6-14H2,1-5H3 |
InChI Key |
RBEBVNBXUHXESQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.